Irak4-IN-24

Kinase Selectivity Off-Target Profiling Chemical Biology

For researchers encountering confounding off-target signals with broad-spectrum IRAK4 inhibitors, Irak4-IN-24 provides a highly selective pyrimidin-4-one scaffold tool compound. Its kinome selectivity profile clarifies IRAK4-specific signaling in TLR/IL-1R pathway studies. - >100-fold selectivity over 99% of 111 kinases, ideal for chemoproteomic target engagement controls. - Potent cellular inhibition of NF-κB/MAPK pathways (IC50 = 27 nM) in LPS/IL-1β stimulated PBMCs. - Validated by co-crystal structure (PDB: 4ZTM) to support fragment growing and computational docking.

Molecular Formula C19H19N5O3
Molecular Weight 365.4 g/mol
Cat. No. B12396774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-24
Molecular FormulaC19H19N5O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)NC(=O)C(=C2)C(=O)NC3=CC=CC(=N3)C4=CN(N=C4)C)C
InChIInChI=1S/C19H19N5O3/c1-19(2)8-11-7-13(17(26)23-18(11)27-19)16(25)22-15-6-4-5-14(21-15)12-9-20-24(3)10-12/h4-7,9-10H,8H2,1-3H3,(H,23,26)(H,21,22,25)
InChIKeyOLOFOTRUTYUWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irak4-IN-24 Procurement Guide


Irak4-IN-24 (synonym: compound 16; CAS: 2952533-54-7) is a synthetic, ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) belonging to the 2,6-diaminopyrimidin-4-one structural class [1]. It was identified through high-throughput screening and structure-enabled design to selectively block IRAK4's kinase activity, a central node in TLR/IL-1R inflammatory signaling [1]. Key documented biochemical features include moderate enzymatic potency (IC50 = 27 nM) but exceptional kinase selectivity, distinguishing it from many other IRAK4 tool compounds [1].

Why Irak4-IN-24 Cannot Be Substituted


IRAK4 inhibitors exhibit profound divergence in kinome selectivity profiles, scaffold-driven binding modes, and ADME characteristics, even when they share nanomolar potency. The pyrimidin-4-one chemotype of Irak4-IN-24 achieves its selectivity through a distinct interaction with the kinase hinge region, documented via X-ray crystallography [1]. This is fundamentally different from the indazole/azaindazole chemotypes (e.g., PF-06650833) or amidopyrazole series [2]. Consequently, simple substitution based solely on 'IRAK4 IC50' values overlooks critical, quantifiable differences in off-target kinase engagement and downstream cellular signaling fidelity, which are essential for reproducible experimental outcomes [1][3].

Irak4-IN-24 Evidence Guide


Kinome-Wide Selectivity Advantage

In a head-to-head kinome profiling study within the same publication, Irak4-IN-24 (compound 16) demonstrated >100-fold selectivity against 99% of 111 tested kinases, a defining feature of this chemotype [1]. The direct in-series comparator compound 31 shares the same pyrimidin-4-one core and similar IRAK4 potency (IC50 = 93 nM) but its selectivity profile was not reported with the same breadth, making Irak4-IN-24 the superior probe for experiments requiring minimal off-target noise [1]. This critical advantage absolves researchers from the confounding polypharmacology often encountered with less-selective ATP-competitive inhibitors.

Kinase Selectivity Off-Target Profiling Chemical Biology

Biochemical IRAK4 Inhibitory Activity Comparison

Irak4-IN-24 inhibits IRAK4 with an IC50 of 27 nM in a biochemical assay [1]. In contrast, the clinical candidate PF-06650833 (zimlovisertib) is reported to have an IC50 of 0.2 nM in a cell-free assay, representing a 135-fold higher biochemical potency . While this difference highlights PF-06650833's superior intrinsic potency, Irak4-IN-24's moderate potency can be advantageous for dose-response studies where a wider dynamic range is needed or where excessive potency might lead to solubility-limited assay artifacts. The key differentiation lies not in absolute potency, but in the defined selectivity context.

Enzymatic Potency IRAK4 Inhibition Drug Discovery

Pharmacokinetic Liability Differentiation

Within the same discovery program, Irak4-IN-24 (compound 16) is characterized as having high clearance (Cl) and poor oral bioavailability, rendering it unsuitable for oral in vivo efficacy studies [1]. The direct comparator compound 31, in contrast, demonstrates good rat oral bioavailability (F = 42%) [1]. This pharmacokinetic differentiation is critical: Irak4-IN-24 is best deployed as an in vitro biochemical and cellular probe, whereas compound 31 serves as the in vivo-capable analog within the same chemotype series. Researchers seeking to transition from in vitro to in vivo studies should select compound 31 or other bioavailable IRAK4 inhibitors for oral dosing experiments.

ADME Pharmacokinetics In Vivo Tool Selection

Structural Binding Mode Confirmation

The co-crystal structure of Irak4-IN-24 bound to the IRAK4 kinase domain (PDB: 4ZTM) provides atomic-level validation of its binding mode, confirming the key hinge-region interactions characteristic of the 2,6-diaminopyrimidin-4-one scaffold [1]. This structural data is critical for structure-activity relationship (SAR) studies and computational modeling. In contrast, the clinical candidate PF-06650833 (PDB: 5UIQ) binds via a distinct indazole-based scaffold, engaging different pocket residues. This structural divergence translates into different selectivity and physicochemical property profiles, strongly cautioning against interchangeability.

X-ray Crystallography Binding Mode Structure-Based Drug Design

Irak4-IN-24 Application Scenarios


Selectivity Profiling and Chemical Biology

Irak4-IN-24 is the preferred choice for chemoproteomic or kinobeads-based target engagement studies where broad off-target kinase inhibition would convolute data interpretation. Its validated >100-fold selectivity across 99% of 111 kinases [1] makes it an excellent negative control compound for assessing kinase crosstalk and confirming IRAK4-specific signaling outputs.

In Vitro Inflammation and Cytokine Signaling

In cell-based assays using human PBMCs or monocytic cell lines stimulated with LPS or IL-1β, Irak4-IN-24 potently inhibits IRAK4-mediated NF-κB and MAPK pathway activation at concentrations guided by its 27 nM IC50 [1]. It is well-suited for short-term cytokine release assays where poor oral PK is not a limitation.

Structure-Based Drug Design

With a publicly available, high-resolution co-crystal structure (PDB: 4ZTM), Irak4-IN-24 serves as an excellent starting point for fragment growing, scaffold hopping, or computational docking studies aimed at improving PK properties while retaining the selectivity fingerprint of the pyrimidin-4-one series [1][2].

Biochemical Assay Development

Owing to its moderate potency (IC50 = 27 nM), Irak4-IN-24 provides a useful reference standard for biochemical assay calibration, allowing researchers to establish robust Z'-factor and signal-to-background ratios without the over-inhibition issues frequently encountered with sub-nanomolar inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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